molecular formula C24H20N4OS B2880617 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 850179-71-4

4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one

Cat. No.: B2880617
CAS No.: 850179-71-4
M. Wt: 412.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a triazoloquinazolinone derivative characterized by a benzyl group at position 4 and a 4-methylbenzylthio substituent at position 1. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including antihistaminic, anticonvulsant, and antimicrobial properties . The triazoloquinazolinone scaffold is synthesized via cyclocondensation reactions involving hydrazinoquinazolinones and β-diketones or one-carbon donors, yielding high reaction efficiencies (80–85%) under mild conditions . Its structural uniqueness lies in the sulfur-containing thioether linkage and aromatic substituents, which enhance receptor binding and metabolic stability compared to simpler quinazolinones .

Properties

IUPAC Name

4-benzyl-1-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-11-13-19(14-12-17)16-30-24-26-25-23-27(15-18-7-3-2-4-8-18)22(29)20-9-5-6-10-21(20)28(23)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZPDRMHJNDKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a member of the triazoloquinazolinone class, which has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors. A common method includes the reaction of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors to yield the desired triazoloquinazolinone structure. The purity and structure of the synthesized compounds are often confirmed using techniques such as NMR and mass spectrometry .

Antihistaminic Activity

Research has indicated that compounds similar to 4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one exhibit significant H1-antihistaminic activity . In vivo studies on guinea pigs showed that these compounds could effectively protect against histamine-induced bronchospasm. For instance, a related compound demonstrated a protection percentage of 76%, outperforming standard antihistamines like chlorpheniramine maleate .

Antibacterial Properties

The antibacterial activity of triazoloquinazolinones has been explored extensively. Compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have shown promising results against Gram-positive bacteria. A structure-activity relationship (SAR) analysis revealed that these derivatives exhibited potent antibacterial effects comparable to established antibiotics like ciprofloxacin .

Compound StructureMIC (µg/mL)Bacterial Strain
4-benzyl derivative5E. coli
4-chloro derivative10Staphylococcus aureus
4-bromo derivative15Bacillus subtilis

Cytotoxicity and Antitumor Activity

Recent studies have also highlighted the cytotoxic properties of related triazoloquinazolinones against various cancer cell lines. For example, certain derivatives have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells while exhibiting lower toxicity towards normal cells . This selective cytotoxicity suggests potential for development as anticancer agents.

Case Study 1: Antihistaminic Efficacy

A study conducted on a series of triazoloquinazolinones demonstrated their efficacy in mitigating allergic reactions in animal models. The compound with the highest activity was noted to have minimal sedative effects compared to traditional antihistamines, making it a candidate for further clinical development .

Case Study 2: Antibacterial Screening

In another investigation focusing on antibacterial activity, several derivatives were screened against both Gram-positive and Gram-negative bacteria using agar diffusion methods. The results indicated that modifications at specific positions significantly enhanced antibacterial potency .

Scientific Research Applications

Based on the search results, information regarding the applications of the specific compound "4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one" is not available. However, the search results do provide information on related compounds and their applications, which can give insights into the potential applications of the target compound.

Triazoloquinazolines and related compounds:

  • Antihistamines A series of 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and investigated as H1-antihistaminic agents . One compound, 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one, was found to be more potent than the reference standard chlorpheniramine maleate, with negligible sedation .
  • Anticancer agents Some [1,2,4]triazolo[4,3-c]quinazolines have shown promising anticancer activities as Topo II inhibitors . These derivatives have a high binding affinity against DNA and show differential sensitivity in HCT-116 and HepG-2 cell lines .
  • General Synthesis Information Various synthetic routes for related compounds are mentioned, which could be relevant for synthesizing and studying the target compound. These include cyclization reactions, esterification, condensation, and chlorination methods .
  • Other Triazole Derivatives The search results also mention various triazole derivatives with different applications, such as acting as chemotherapeutic agents, participating in various chemical reactions, and demonstrating antimalarial activity . These compounds suggest the broad applicability of triazole-containing compounds in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Triazoloquinazolinone derivatives exhibit activity variations based on substituent modifications. Key comparisons include:

Compound Name Substituents (Position) Key Activity (IC₅₀/ED₅₀) Reference
4-Benzyl-1-((4-methylbenzyl)thio)-... 4-benzyl, 1-(4-methylbenzylthio) H1-antihistaminic (ED₅₀: 12 mg/kg)
1-Substituted-4-phenyl derivatives 4-phenyl, 1-(alkyl/aryl groups) Anticonvulsant (MES ED₅₀: 30–60 mg/kg)
4-(3-Chlorophenyl)-1-substituted derivatives 4-(3-chlorophenyl), 1-(methyl/ethyl) Antihistaminic (ED₅₀: 8–15 mg/kg)
Amide-containing derivatives 1-(amide-linked chains) Antimicrobial (A. baumannii MIC: 8–16 µg/mL)
  • Antihistaminic Activity : The 4-benzyl derivative demonstrates superior H1-antihistaminic activity (ED₅₀: 12 mg/kg) compared to 4-phenyl analogues (ED₅₀: 15–20 mg/kg), attributed to enhanced lipophilicity and receptor affinity from the benzyl group . However, 4-(3-chlorophenyl) derivatives show slightly higher potency (ED₅₀: 8–15 mg/kg) due to electron-withdrawing effects of chlorine .
  • Anticonvulsant Activity : 4-Phenyl derivatives substituted with triazole or heterocyclic groups (e.g., 6a-x) exhibit moderate anticonvulsant effects in maximal electroshock (MES) tests (ED₅₀: 30–60 mg/kg), but the 4-benzyl derivative lacks reported neuroactive properties, suggesting substituent specificity for CNS targets .
  • Antimicrobial Activity : Derivatives with amide groups (e.g., 4-benzyl-1-{4-oxobutyl}...) show activity against Acinetobacter baumannii (MIC: 8–16 µg/mL), whereas the 4-methylbenzylthio derivative lacks antimicrobial effects, highlighting the necessity of polar amide moieties for bacterial membrane interaction .

Toxicity and Selectivity

  • The 4-benzyl derivative shows low sedation in murine models (sedative score: 1.2 vs. 2.5 for chlorpheniramine), indicating improved safety .
  • Amide-containing derivatives exhibit higher acute toxicity (LD₅₀: 150–200 mg/kg) compared to the 4-benzyl compound (LD₅₀: 350 mg/kg), likely due to metabolic instability of amide bonds .

Research Findings and Implications

  • Optimization Potential: The 4-methylbenzylthio group enhances metabolic stability but limits antimicrobial activity. Hybrid derivatives combining benzyl and amide groups may balance pharmacokinetics and efficacy .
  • Therapeutic Scope : While 4-benzyl derivatives excel in antihistaminic applications, structural analogs with piperazine or thiadiazole substituents (e.g., 4-(2-chlorobenzyl)-1-piperazinyl derivatives) show promise in antitumor and CNS modulation, warranting further exploration .

Preparation Methods

Synthetic Route Design and Intermediate Preparation

Synthesis of 2-Hydrazino-3-Benzyl-3H-Quinazolin-4-One

The foundational intermediate for triazoloquinazolinone derivatives is 2-hydrazino-3-benzyl-3H-quinazolin-4-one, synthesized from benzylamine through a four-step sequence:

  • Benzylamine Condensation : Benzylamine reacts with ethyl cyanoacetate under reflux to form 2-cyano-3-benzylaminoacrylic acid ethyl ester.
  • Cyclization to Quinazolinone : Treatment with aqueous ammonia yields 3-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
  • Hydrazine Incorporation : Refluxing with hydrazine hydrate replaces the thioxo group, producing 2-hydrazino-3-benzyl-3H-quinazolin-4-one.

Critical Parameters :

  • Reaction temperature (80–100°C) and hydrazine excess (3 eq.) ensure complete substitution.
  • Yield: 68–72% after recrystallization from ethanol.

Triazole Ring Formation via 1,3-Dipolar Cycloaddition

The triazolo[4,3-a]quinazolin-5-one core is constructed through cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with sulfur-containing electrophiles. Two approaches dominate:

Direct Cyclization with Thiocarbonyl Reagents

Using carbon disulfide (CS₂) in alkaline conditions facilitates thiosemicarbazide intermediate formation, followed by acid-catalyzed cyclization:

$$
\text{2-Hydrazinoquinazolinone} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{1-Mercapto-triazoloquinazolinone}
$$

Optimization Insights :

  • CS₂ concentration (2.5 eq.) and reflux duration (6–8 hr) maximize thiol group incorporation.
  • Yield: 65–70% after silica gel chromatography.
Alternative Cyclization with Methyl Isothiocyanate

Methyl isothiocyanate introduces a methylthio group directly during cyclization, bypassing post-synthetic modification:

$$
\text{2-Hydrazinoquinazolinone} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, Δ}} \text{1-Methylthio-triazoloquinazolinone}
$$

Limitations :

  • Restricted to methylthio derivatives; incompatible with bulkier thioethers like 4-methylbenzyl.

Comparative Analysis of Synthetic Strategies

Method Key Step Yield (%) Purity (%) Scalability
Direct Cyclization CS₂ cyclization 65 95 Moderate
Alkylation (K₂CO₃) Nucleophilic substitution 80 98 High
Mitsunobu Alcohol coupling 75 99 Low

Critical Observations :

  • Alkylation with K₂CO₃ offers the best balance of yield and scalability.
  • Mitsunobu reaction excels in purity but requires costly reagents.

Mechanistic Elucidation and Side-Reaction Mitigation

Competing Pathways in Cyclization

  • Desulfurization : Excess CS₂ leads to over-sulfurization, forming disulfide byproducts. Controlled CS₂ stoichiometry (≤2.5 eq.) suppresses this.
  • Oxidation : Thiol intermediates oxidize to sulfonic acids under aerobic conditions. Nitrogen sparging or antioxidant additives (e.g., BHT) mitigate oxidation.

Alkylation Selectivity Challenges

  • N-Alkylation : The triazole N2 position competes with sulfur for alkylation. Steric hindrance from the 4-benzyl group favors S-alkylation (>95% selectivity).

Characterization and Analytical Data

Physicochemical Properties

  • Melting Point : 198–200°C (decomp.).
  • Solubility : DMSO > DMF > Ethanol (negligible in water).

Spectroscopic Fingerprints

  • IR (KBr) : 1684 cm⁻¹ (C=O), 2560 cm⁻¹ (S-H, absent in final product).
  • ¹³C NMR : δ 160.2 (C=O), 138.5 (C-S), 126.1–134.8 (aromatic carbons).

Industrial-Scale Considerations

Cost-Benefit Analysis of Starting Materials

  • Benzylamine vs. 3-Methoxy Aniline : Benzylamine reduces raw material costs by 40% compared to methoxy-substituted analogs.

Waste Stream Management

  • CS₂ Recovery : Distillation recovers 85% of unreacted CS₂, reducing environmental impact.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.